

Minimizing TAS4464 hydrochloride toxicity in animal models

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Compound of Interest

Compound Name: TAS4464 hydrochloride

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Technical Support Center: TAS4464 Hydrochloride

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicities of **TAS4464 hydrochloride** in animal models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TAS4464 hydrochloride**?

A1: TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). [1][2] NAE is a critical component of the neddylation pathway, which regulates the activity of cullin-RING ubiquitin ligases (CRLs). [1][2] By inhibiting NAE, TAS4464 prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, such as p27 and CDT1, which in turn induces cell cycle arrest and apoptosis in cancer cells. [1][2]

Q2: What are the known toxicities of **TAS4464 hydrochloride** in animal models?

A2: Preclinical studies in mouse xenograft models have shown that TAS4464 can be administered at effective anti-tumor doses without causing marked weight loss. [1][2] However,

clinical data from a phase 1 trial in humans revealed that dose-limiting toxicities were related to abnormal liver function tests (LFTs), suggesting that hepatotoxicity is a potential concern.[3] For the related NAE inhibitor MLN4924, hepatotoxicity was also a dose-limiting toxicity in clinical trials, further highlighting the liver as a potential target organ for this class of drugs.[1]

Q3: What is the primary strategy to minimize **TAS4464 hydrochloride** toxicity?

A3: The primary strategy to mitigate TAS4464-induced toxicity, particularly hepatotoxicity, is the implementation of an intermittent dosing schedule rather than continuous daily administration. [1] Preclinical studies have demonstrated that weekly or twice-weekly administration of TAS4464 maintains potent anti-tumor efficacy while being well-tolerated.[1][2] Additionally, a lead-in dosing regimen, where a lower initial dose is followed by the target dose, was implemented in a clinical trial to manage liver-related adverse events.[3]

Troubleshooting Guide

Issue: Observed signs of toxicity in animal models (e.g., weight loss, lethargy, ruffled fur).

Potential Cause	Troubleshooting Step	Rationale
High Dose or Frequent Dosing	<ol style="list-style-type: none">1. Review the current dosing regimen (dose and frequency).2. Consider reducing the dose or switching to an intermittent schedule (e.g., weekly or twice weekly).	TAS4464 has shown efficacy with intermittent dosing, which can reduce the risk of cumulative toxicity. [1] [2]
Hepatotoxicity	<ol style="list-style-type: none">1. Monitor liver function by collecting blood samples for analysis of liver enzymes (ALT, AST) and bilirubin.2. Implement a lead-in dosing schedule: start with a lower dose for a short period before escalating to the full therapeutic dose.	Clinical data indicates that hepatotoxicity is a key toxicity of NAE inhibitors. [1] [3] A lead-in dose may allow for adaptation and reduce the severity of liver enzyme elevations.
Vehicle-Related Toxicity	<ol style="list-style-type: none">1. Administer the vehicle alone to a control group of animals.2. If toxicity is observed in the vehicle control group, consider reformulating the vehicle.	It is essential to rule out any adverse effects caused by the formulation excipients.

Issue: Elevated liver enzymes (ALT, AST) in blood samples.

Potential Cause	Troubleshooting Step	Rationale
Drug-Induced Liver Injury	1. Immediately interrupt dosing with TAS4464 hydrochloride. 2. Continue to monitor liver enzymes until they return to baseline. 3. Re-initiate treatment at a lower dose or with a less frequent dosing schedule. 4. Consider implementing a lead-in dosing regimen upon re-challenge.	Elevated liver enzymes are a key indicator of hepatotoxicity. Dose modification is crucial to prevent severe liver damage. [3]
Underlying Health Condition of the Animal Model	1. Perform a thorough health screen of the animals before study initiation. 2. Exclude animals with pre-existing liver abnormalities.	Pre-existing conditions can exacerbate drug-induced toxicities.

Quantitative Data Summary

Table 1: Preclinical Dosing of TAS4464 in Mouse Xenograft Models

Animal Model	Dosage	Administration Route	Dosing Schedule	Observed Outcome	Reference
CCRF-CEM Xenograft	6.3 - 100 mg/kg	Intravenous	Once a week for 3 weeks	Antitumor efficacy without marked decreases in body weight	[4]
GRANTA-519 Xenograft	100 mg/kg	Intravenous	Weekly or twice weekly	Prominent antitumor activity without marked weight loss	[1]
SU-CCS-1 Xenograft	Not specified	Intravenous	Weekly	Statistically significant antitumor activity	[1]
LU5266 (SCLC PDX)	Not specified	Intravenous	Weekly or twice a week for 3 weeks	Statistically significant antitumor activity	[1]

Table 2: TAS4464 Phase 1 Clinical Trial Dosing Levels

Dosing Regimen	Dose Levels (mg/m ²)	Key Observation	Reference
Weekly Dosing	10, 20, 40, 56	Dose-limiting toxicities related to abnormal liver function tests	[3] [5]
Weekly Dosing with Lead-in	20 → 40, 20 → 56	Implemented to manage liver function test abnormalities	[5]

Experimental Protocols

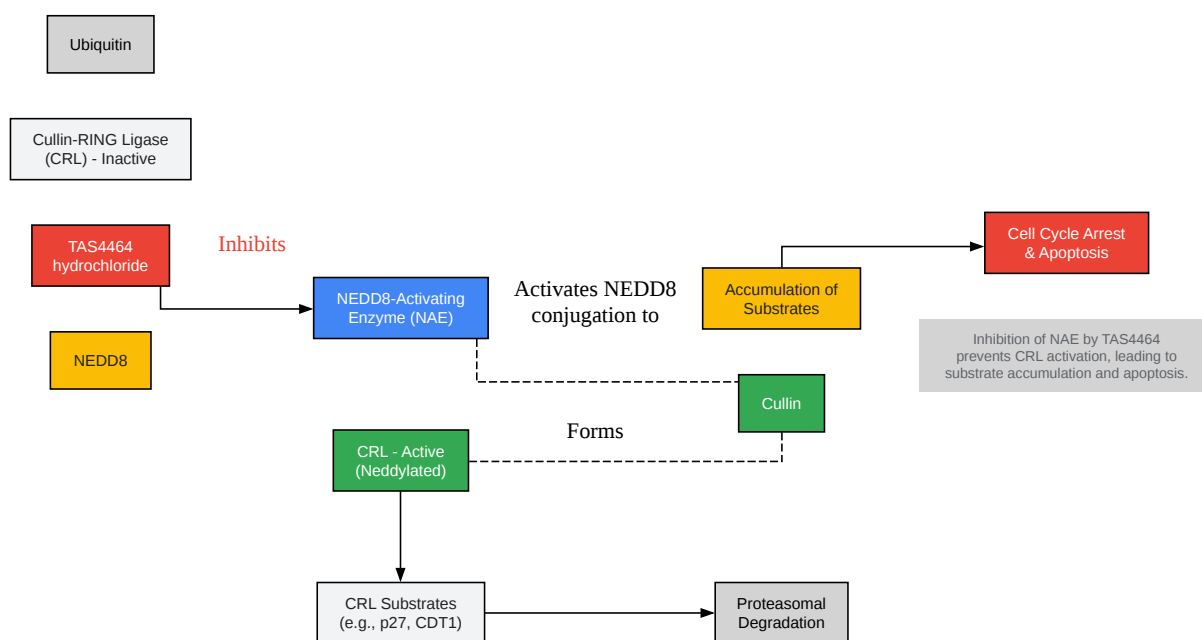
Protocol 1: Monitoring for Hepatotoxicity in Animal Models

- **Baseline Blood Collection:** Prior to the first dose of **TAS4464 hydrochloride**, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).
- **Sample Processing:** Process the blood to separate serum or plasma.
- **Biochemical Analysis:** Analyze the serum/plasma for key liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
- **On-Study Monitoring:** Collect blood samples at regular intervals throughout the study (e.g., 24 hours after the first dose, and then weekly).
- **Data Analysis:** Compare on-study liver enzyme levels to baseline values for each animal. A significant elevation (e.g., >3 times the upper limit of normal) may indicate hepatotoxicity and necessitate dose adjustment.

Protocol 2: Lead-in Dosing Strategy to Mitigate Hepatotoxicity

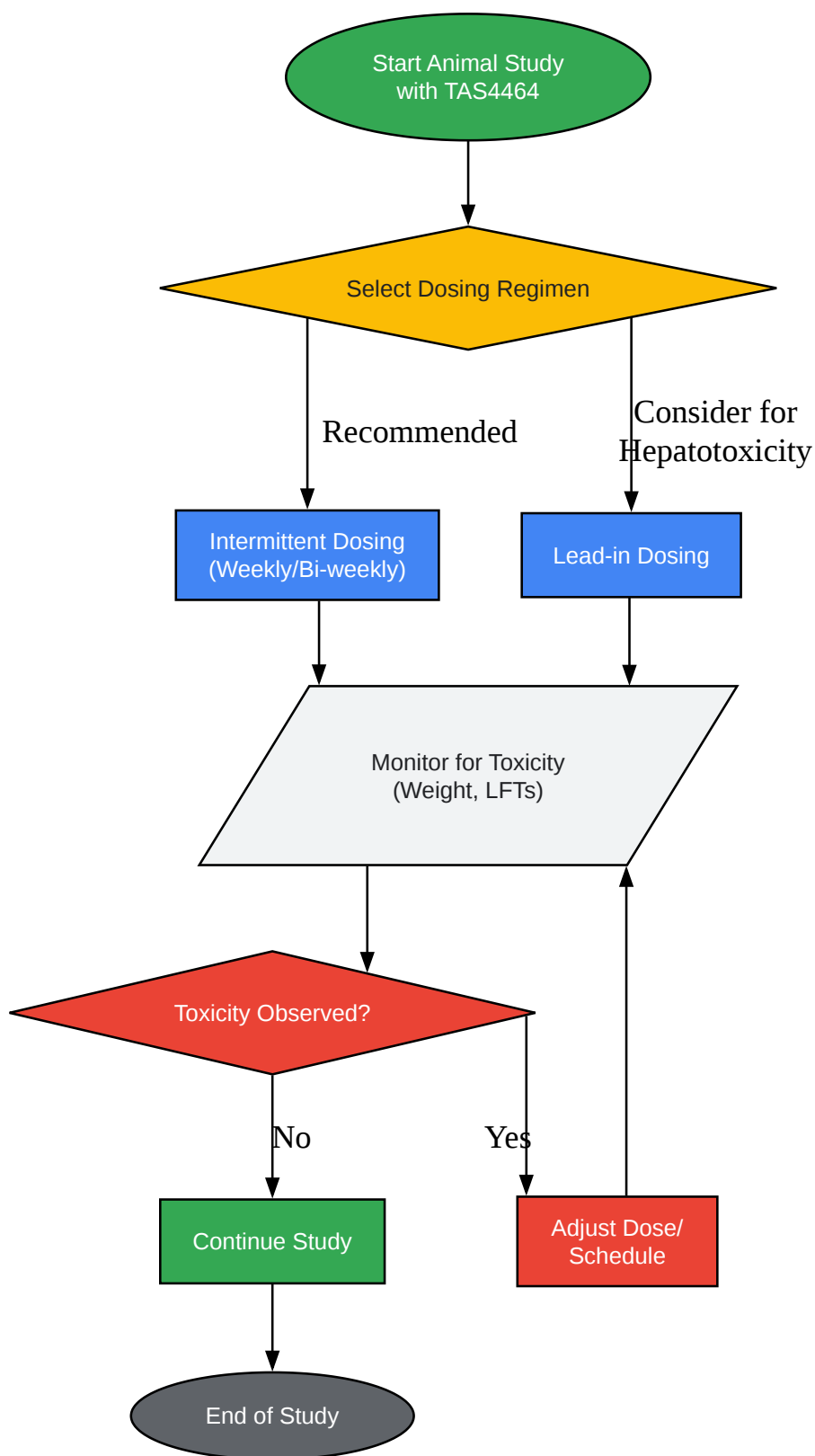
- **Determine the Target Therapeutic Dose:** Based on efficacy studies, establish the target dose of **TAS4464 hydrochloride**.
- **Establish the Lead-in Dose:** The lead-in dose should be a fraction of the target dose (e.g., 50%).
- **Dosing Schedule:**
 - **Week 1:** Administer the lead-in dose.
 - **Week 2 onwards:** If the lead-in dose is well-tolerated (i.e., no significant elevation in liver enzymes), escalate to the full target therapeutic dose.
- **Monitoring:** Closely monitor liver function as described in Protocol 1, especially during the first week of treatment and after dose escalation.

Visualizations



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Caption: TAS4464 Mechanism of Action.



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Caption: Workflow for Mitigating TAS4464 Toxicity.

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